(Rac)-Pregabalin-d10

CAS No.:

Cat. No.: VC16643371

Molecular Formula: C8H17NO2

Molecular Weight: 169.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17NO2 |

|---|---|

| Molecular Weight | 169.29 g/mol |

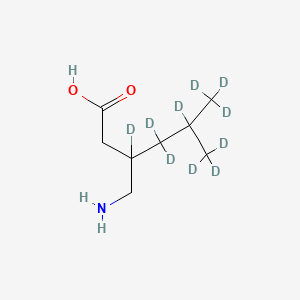

| IUPAC Name | 3-(aminomethyl)-3,4,4,5,6,6,6-heptadeuterio-5-(trideuteriomethyl)hexanoic acid |

| Standard InChI | InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/i1D3,2D3,3D2,6D,7D |

| Standard InChI Key | AYXYPKUFHZROOJ-ZVKOAREQSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])(CC(=O)O)CN |

| Canonical SMILES | CC(C)CC(CC(=O)O)CN |

Introduction

Chemical Structure and Properties

Molecular Architecture

(Rac)-Pregabalin-d10 is a racemic mixture of deuterated Pregabalin enantiomers. The base structure of Pregabalin, , is modified by replacing ten hydrogen atoms with deuterium (), a stable hydrogen isotope with a neutron in its nucleus . The deuteration occurs at specific positions on the 5-methylhexanoic acid backbone, as illustrated by its IUPAC name: 3-(aminomethyl)-5,6,6,6-tetradeuterio-5-(trideuteriomethyl)hexanoic acid .

Table 1: Key Chemical Properties of (Rac)-Pregabalin-d10

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 169.29 g/mol | |

| CAS Number | 2747917-76-4 | |

| Isotope Atom Count | 10 |

The isotopic substitution increases the molecular mass slightly compared to non-deuterated Pregabalin (molecular weight: 159.23 g/mol), which influences its physical properties, such as boiling and melting points, though specific data remain unpublished .

Stereochemical Considerations

As a racemic mixture, (Rac)-Pregabalin-d10 contains equal parts of - and -enantiomers. The deuterium atoms are strategically placed to retain the compound’s stereochemical integrity, ensuring that metabolic and binding studies reflect the behavior of both enantiomers in biological systems .

Synthesis and Deuterium Incorporation

Synthetic Routes

The synthesis of (Rac)-Pregabalin-d10 typically follows established deuteration techniques applied to Pregabalin precursors. Common methods include:

-

Catalytic Hydrogen-Deuterium Exchange: Using deuterium gas () and palladium catalysts to replace hydrogen atoms in specific positions.

-

Deuterated Reagents: Employing deuterium-enriched reactants during key synthesis steps, such as the use of in alkylation reactions .

These methods ensure high isotopic purity (>98%), critical for avoiding kinetic isotope effects that could skew pharmacokinetic data .

Analytical Validation

Post-synthesis, techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) verify deuterium incorporation. For example, spectra show reduced proton signals at deuterated positions, while MS reveals a distinct mass shift corresponding to ten additional neutrons .

Pharmacological Applications

Role in Drug Metabolism Studies

Deuterated compounds like (Rac)-Pregabalin-d10 serve as internal standards in quantitative assays. By spiking biological samples with this compound, researchers can calibrate mass spectrometers to measure endogenous Pregabalin levels accurately . This approach minimizes matrix effects and improves assay precision .

Impact on Pharmacokinetics

Analytical and Diagnostic Uses

Mass Spectrometry

In LC-MS/MS workflows, (Rac)-Pregabalin-d10’s distinct mass-to-charge ratio () allows it to be differentiated from non-deuterated Pregabalin, enabling simultaneous quantification of both compounds in plasma or serum .

Table 2: Example MS Parameters for (Rac)-Pregabalin-d10

| Parameter | Value |

|---|---|

| Ionization Mode | Positive ESI |

| Precursor Ion () | 170.2 [M+H] |

| Product Ion () | 154.1 (major fragment) |

Nuclear Magnetic Resonance

is employed to study deuterium distribution, providing insights into the compound’s stability under physiological conditions .

Current Research and Future Directions

Recent studies explore deuterated drugs’ potential to enhance therapeutic efficacy through improved pharmacokinetics . For example, deutetrabenazine, a deuterated analogue of tetrabenazine, received FDA approval for Huntington’s disease, validating the clinical viability of this approach . (Rac)-Pregabalin-d10 could follow a similar trajectory if preclinical studies demonstrate advantages over conventional Pregabalin.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume